(4-Nitro-benzylamino)-acetic acid

Description

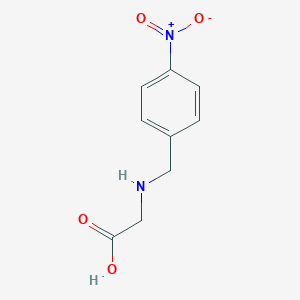

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(4-nitrophenyl)methylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c12-9(13)6-10-5-7-1-3-8(4-2-7)11(14)15/h1-4,10H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNQZQOVOWAVAHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNCC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70442751 | |

| Record name | (4-Nitro-benzylamino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1727-14-6 | |

| Record name | (4-Nitro-benzylamino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Nitro Benzylamino Acetic Acid

Established Reaction Pathways and Mechanistic Considerations

Two primary and well-established routes for the synthesis of (4-Nitro-benzylamino)-acetic acid are reductive amination and nucleophilic substitution.

Reductive Amination: This widely utilized method involves the reaction of 4-nitrobenzaldehyde (B150856) with glycine (B1666218) in the presence of a reducing agent. wikipedia.org The reaction proceeds in a one-pot fashion, offering operational simplicity.

The mechanism initiates with the nucleophilic attack of the amino group of glycine on the carbonyl carbon of 4-nitrobenzaldehyde. This is followed by the formation of a hemiaminal intermediate, which then dehydrates to form an imine (Schiff base). The subsequent in-situ reduction of the imine by a suitable reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), yields the final product, this compound. bu.eduharvard.edu The choice of reducing agent is crucial; sodium cyanoborohydride is often favored for its selectivity in reducing the imine in the presence of the aldehyde. harvard.edu The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695).

Nucleophilic Substitution: This alternative pathway involves the direct alkylation of glycine with a 4-nitrobenzyl halide, typically 4-nitrobenzyl bromide. In this SN2 reaction, the amino group of glycine acts as the nucleophile, attacking the benzylic carbon of the 4-nitrobenzyl bromide and displacing the bromide ion.

This reaction is generally performed under basic conditions to deprotonate the amino group of glycine, thereby increasing its nucleophilicity. Common bases used include sodium carbonate or potassium carbonate. The choice of solvent is also important, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being employed to facilitate the reaction.

| Pathway | Reactants | Reagents/Conditions | Key Intermediates |

| Reductive Amination | 4-Nitrobenzaldehyde, Glycine | Reducing agent (e.g., NaBH₄, NaBH₃CN), Protic solvent (e.g., Methanol, Ethanol) | Hemiaminal, Imine (Schiff base) |

| Nucleophilic Substitution | 4-Nitrobenzyl bromide, Glycine | Base (e.g., Na₂CO₃, K₂CO₃), Polar aprotic solvent (e.g., DMF, Acetonitrile) | - |

Development of Novel and Sustainable Synthetic Approaches

In recent years, a significant focus has been placed on developing more sustainable and efficient methods for the synthesis of N-substituted amino acids, including this compound.

Chemo- and Regioselective Synthesis Strategies

The synthesis of this compound inherently involves a high degree of chemo- and regioselectivity. In the reductive amination pathway, the reducing agent must selectively reduce the imine intermediate without affecting the nitro group on the aromatic ring. Similarly, in the nucleophilic substitution pathway, the reaction occurs selectively at the nitrogen atom of glycine.

Catalytic Systems for Enhanced Synthetic Efficiency

The use of catalysts can significantly improve the efficiency of both established synthetic pathways. For reductive amination, various metal catalysts can be employed for the hydrogenation of the imine intermediate. wikipedia.org In the context of nucleophilic substitution, phase-transfer catalysts can be utilized to facilitate the reaction between the water-soluble glycine and the organic-soluble 4-nitrobenzyl halide, leading to improved reaction rates and yields.

Green Chemistry Principles in Synthesis Optimization

The application of green chemistry principles is a key aspect of modern synthetic chemistry. For the synthesis of this compound, this can be achieved in several ways:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol. A green synthesis of N-substituted glycine derivatives has been reported using water as the solvent. acs.orgnih.gov

Atom Economy: Reductive amination is generally considered to have a higher atom economy than nucleophilic substitution, as it incorporates a greater proportion of the reactant atoms into the final product. wikipedia.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

| Green Chemistry Principle | Application in Synthesis of this compound |

| Prevention of Waste | Optimizing reactions to maximize yield and minimize byproducts. |

| Atom Economy | Favoring reaction pathways like reductive amination. |

| Use of Safer Solvents | Employing water or ethanol as reaction media. acs.orgnih.gov |

| Energy Efficiency | Developing catalytic systems that allow for milder reaction conditions. |

Strategies for Improving Reaction Yields and Purity Profiles

Several strategies can be employed to enhance the yield and purity of this compound.

In the reductive amination pathway, careful control of the reaction pH is important to facilitate both imine formation and the subsequent reduction. The slow and portion-wise addition of the reducing agent can also help to control the reaction and minimize side reactions.

For the nucleophilic substitution route, the choice of base and reaction temperature can significantly impact the yield. A non-nucleophilic base is preferred to avoid competing reactions with the 4-nitrobenzyl halide. Optimization of the molar ratio of the reactants is also crucial to drive the reaction to completion and minimize the presence of unreacted starting materials.

Purification of the final product is typically achieved through recrystallization. The choice of solvent for recrystallization is critical for obtaining a high-purity product. Common solvents for recrystallization of related compounds include ethanol or aqueous ethanol. The purity of the final product can be assessed using techniques such as melting point determination and spectroscopic methods like NMR and IR.

| Parameter | Reductive Amination | Nucleophilic Substitution |

| Temperature | Typically room temperature to slightly elevated. | Can be varied to optimize reaction rate and selectivity. |

| Solvent | Protic solvents (e.g., methanol, ethanol). | Polar aprotic solvents (e.g., DMF, acetonitrile). |

| Catalyst | Metal catalysts for hydrogenation. | Phase-transfer catalysts. |

| pH Control | Important for imine formation and reduction. | Basic conditions to enhance nucleophilicity of glycine. |

Chemical Reactivity and Mechanistic Investigations of 4 Nitro Benzylamino Acetic Acid

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid moiety in (4-Nitro-benzylamino)-acetic acid is a primary site for a variety of chemical transformations. These reactions typically involve nucleophilic acyl substitution, where the hydroxyl group is replaced by another nucleophile. khanacademy.org

Key reactions of the carboxylic acid group include:

Esterification: In the presence of an alcohol and an acid catalyst, this compound can be converted to its corresponding ester. The Fischer esterification, a common method, involves protonation of the carbonyl oxygen by a strong acid, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. libretexts.orgmsu.edu The reaction is reversible, and removal of water can drive it to completion. msu.edu

Amide Formation: Direct conversion to an amide by reaction with an amine is often challenging due to the basicity of amines, which can deprotonate the carboxylic acid to form an unreactive carboxylate. khanacademy.orgyoutube.com To overcome this, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) are employed. khanacademy.org DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide. khanacademy.org

Acid Chloride Formation: Treatment with thionyl chloride (SOCl₂) effectively converts the carboxylic acid to the more reactive acid chloride. libretexts.orgyoutube.com This reaction proceeds through a chlorosulfite intermediate, which is a much better leaving group than the hydroxyl group. libretexts.org

Reduction: Carboxylic acids can be reduced to primary alcohols. While lithium aluminum hydride (LiAlH₄) is a powerful reducing agent, it would also reduce the nitro group in this compound. A more selective reagent for this transformation is borane (B79455) in tetrahydrofuran (B95107) (BH₃/THF), which reacts preferentially with the carboxylic acid. libretexts.org

Transformations Involving the Secondary Amine Moiety

The secondary amine in this compound is nucleophilic and can participate in a range of reactions.

Common transformations of the secondary amine include:

N-Alkylation and N-Acylation: The lone pair of electrons on the nitrogen atom allows for reactions with electrophiles such as alkyl halides and acylating agents. For instance, acylation with 4-nitrophenyl chloroformate can be used to introduce a protecting group. emerginginvestigators.org

Reductive Amination: Secondary amines can be synthesized through the direct reductive amination (DRA) of aldehydes or ketones with primary amines. nih.gov While overalkylation to form tertiary amines can be a drawback, methods using reagents like sodium triacetoxyborohydride (B8407120) (STAB) have been developed to improve selectivity. nih.gov A one-pot tandem DRA/N-Boc protection protocol offers an efficient way to synthesize N-Boc protected secondary amines. nih.gov

Oxidative Coupling: In the presence of suitable catalysts, secondary amines can undergo oxidative coupling reactions.

Influence of the 4-Nitrobenzyl Substituent on Aromatic and Side-Chain Reactivity

The 4-nitrobenzyl group significantly influences the reactivity of the entire molecule. The strong electron-withdrawing nature of the nitro group deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. Conversely, it activates the benzylic position and the aromatic ring towards nucleophilic attack.

Key effects of the 4-nitrobenzyl group:

Benzylic Reactivity: The nitro group stabilizes negative charge at the benzylic position, facilitating reactions that involve the removal of a proton from the carbon adjacent to the benzene ring. For example, the fast α-proton extraction from 4-nitrobenzyl chloride by alkali leads to the formation of 4,4′-dinitrostilbene. rsc.org

Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution, where a nucleophile replaces a leaving group on the ring.

Protecting Group Stability: The p-nitrobenzyl (pNB) group is used as a protecting group for functional groups like thiols in cysteine and selenols in selenocysteine (B57510) during peptide synthesis. It is stable to acidic conditions, such as neat trifluoroacetic acid (TFA) and hydrogen fluoride (B91410) (HF), where other protecting groups might be cleaved. nih.gov The removal of the pNB group is typically achieved through reduction of the nitro group. nih.gov

Detailed Mechanistic Elucidation of Key Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic routes. This involves studying the step-by-step pathway of the transformation, including the identification of any transient species. libretexts.org

Kinetic Studies of Reaction Pathways

Kinetic studies provide quantitative information about reaction rates and the factors that influence them. By measuring how the concentration of reactants and products changes over time, the rate law for a reaction can be determined. marquette.edu

For example, the hydrolysis of 4-nitrophenyl acetate (B1210297), a related compound, has been studied using stopped-flow spectrophotometry. These studies revealed a pre-steady-state exponential phase, indicating the rapid formation and slower hydrolysis of an acetylated enzyme intermediate. nih.gov The effect of substituents on reaction rates can be quantified using Hammett plots, which correlate reaction rates with the electronic properties of the substituents. marquette.edu For instance, in the deaminative coupling of para-substituted imines, a strong promotional effect was observed for electron-releasing groups on the amine substrate. marquette.edu

Table 1: Kinetic Data for the Hydrolysis of 4-Nitrophenyl Acetate by Penicillin G Acylase

| Enzyme | Rate Constant for Acylation (mM⁻¹s⁻¹) | Rate Constant for De-acylation (s⁻¹) | Ratio (Acylation/De-acylation) |

| Wild-type | 73 | 0.76 | 96 |

| F360V Mutant | 11.1 | 0.051 | 218 |

This table is based on data for a related reaction and is for illustrative purposes. nih.gov

Identification of Reaction Intermediates

Reaction intermediates are species that are formed in one step of a multi-step reaction and consumed in a subsequent step. libretexts.org Their detection and characterization provide strong evidence for a proposed reaction mechanism. dbatu.ac.in

Techniques used to identify intermediates include:

Spectroscopic Methods: Techniques like NMR, IR, and Raman spectroscopy can be used to detect the presence of transient species. dbatu.ac.in For example, dicationic species have been observed by ¹³C NMR in acidic solutions. acs.org

Trapping Experiments: An intermediate can be "trapped" by adding a reagent that is known to react with it in a specific way. The isolation of the resulting product confirms the presence of the intermediate. dbatu.ac.in For example, benzyne (B1209423) intermediates can be trapped by dienes in a Diels-Alder reaction. dbatu.ac.in

Isolation: In some cases, if the intermediate is sufficiently stable, it can be isolated from the reaction mixture by stopping the reaction at an early stage or using milder conditions. dbatu.ac.in

In the context of reactions involving this compound, intermediates such as O-acylisoureas in DCC-mediated amide formation and chlorosulfite species in acid chloride synthesis are proposed. khanacademy.orglibretexts.org The study of related reactions, such as N-heterocyclic carbene (NHC)-catalyzed reactions, has identified various reactive intermediates like acyl azoliums and Breslow intermediates. acs.org

Synthesis and Functionalization of Derivates of 4 Nitro Benzylamino Acetic Acid

Amide and Peptide Bond Formation Reactions

The carboxylic acid moiety of (4-nitro-benzylamino)-acetic acid is readily converted into amides and peptides through standard coupling protocols. The fundamental principle of this transformation involves the activation of the carboxylic acid to facilitate nucleophilic attack by an amine. researchgate.net This process is central to the synthesis of peptidomimetics and other biologically relevant molecules. d-nb.info

Commonly, the carboxylic acid is activated by conversion into a more reactive species, such as an acid chloride or an active ester. researchgate.net A wide array of coupling reagents has been developed to promote this reaction directly from the carboxylic acid and an amine, minimizing the need for intermediate isolation. These reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), as well as phosphonium (B103445) and uronium salts such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and HATU. These methods are widely employed in both solution-phase and solid-phase peptide synthesis.

A greener approach, avoiding traditional coupling reagents, involves the in-situ formation of thioesters from the carboxylic acid, which then react with amines to form the amide bond. nih.govrsc.org This can be achieved in a one-pot process, offering high atom economy. nih.gov For the synthesis of this compound derivatives, these methods allow for the coupling with various primary and secondary amines or amino acid esters to yield the corresponding amides and dipeptides. The choice of coupling reagent and reaction conditions is crucial to prevent side reactions and, in the case of chiral coupling partners, to avoid racemization. rsc.org

Table 1: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Example Reagent | Typical Conditions |

|---|---|---|

| Carbodiimides | EDCI | DCM or DMF, often with HOBt |

| Phosphonium Salts | BOP, PyBOP | DMF or NMP, with a tertiary base (e.g., DIEA) |

| Uronium Salts | HBTU, HATU | DMF or NMP, with a tertiary base (e.g., DIEA) |

Esterification and Anhydride (B1165640) Derivatization

The carboxylic acid group of this compound can be readily esterified to produce a variety of ester derivatives. Esterification is often performed to protect the carboxylic acid during reactions at other sites of the molecule or to modify the compound's solubility and pharmacokinetic properties.

The most common method for esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. For example, reaction with methanol (B129727) or ethanol (B145695) under acidic conditions would yield the corresponding methyl or ethyl ester. The reaction is an equilibrium process, and the yield can be maximized by using an excess of the alcohol or by removing the water formed during the reaction.

Alternatively, esters can be formed under milder conditions by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride, and then reacting it with an alcohol. Another method involves the reaction of the carboxylate salt of the acid with an alkyl halide. For instance, the 4-nitrobenzyl ester itself is a common protecting group for carboxylic acids in peptide synthesis, highlighting the utility of this type of derivatization. chemicalbook.com

Symmetrical anhydrides can be prepared by dehydrating two equivalents of the carboxylic acid, typically using a strong dehydrating agent like phosphorus pentoxide (P₂O₅) or by reacting the carboxylate salt with the corresponding acid chloride. Mixed anhydrides, which are often used as activated intermediates in amide bond synthesis, can be formed by reacting the carboxylic acid with an acid chloride like pivaloyl chloride or an alkyl chloroformate like isobutyl chloroformate in the presence of a base.

Reductive and Oxidative Transformations of the Nitro Group

The aromatic nitro group is a key functional handle in this compound, primarily due to its facile reduction to an amino group. This transformation is one of the most significant reactions of nitroaromatics, converting the strongly electron-withdrawing and meta-directing nitro group into a strongly electron-donating and ortho-, para-directing amino group. masterorganicchemistry.com This fundamentally alters the electronic properties of the aromatic ring and provides a nucleophilic center for further functionalization.

A variety of methods are available for the reduction of aryl nitro groups to the corresponding anilines. wikipedia.org Catalytic hydrogenation is a widely used and efficient method, employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. commonorganicchemistry.com This method is generally clean and high-yielding.

Alternatively, chemical reduction using metals in acidic media is a classic and reliable approach. masterorganicchemistry.com Reagents such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl) or acetic acid are effective. commonorganicchemistry.comscispace.com Tin(II) chloride (SnCl₂) is another mild reducing agent that can be used for this purpose. commonorganicchemistry.com For substrates sensitive to acidic conditions or hydrogenation, reagents like sodium hydrosulfite (Na₂S₂O₄) or sodium sulfide (B99878) (Na₂S) can be employed. wikipedia.org The choice of reducing agent can be critical for chemoselectivity when other reducible functional groups are present in the molecule. scispace.com

Table 2: Selected Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | Typical Conditions | Notes | Citation |

|---|---|---|---|

| H₂, Pd/C | Methanol or Ethanol, RT, 1 atm H₂ | Common and highly efficient method. | commonorganicchemistry.com |

| Fe, HCl/AcOH | Refluxing acid | Classical, inexpensive, and effective method. | wikipedia.org |

| SnCl₂, HCl | Ethanol, Reflux | Mild conditions, good for sensitive substrates. | commonorganicchemistry.com |

| Zn, AcOH | Methanol, RT | Mild conditions, selective for nitro group. | nih.gov |

Oxidative transformations of the nitro group are less common in synthetic applications compared to reduction. Under specific and often harsh oxidative conditions, the nitro group can be involved in complex reactions, but for synthetic derivatization, reduction to the amine is the overwhelmingly predominant pathway.

N-Alkylation and Acylation Strategies

The secondary amine in the this compound backbone is a nucleophilic center that can undergo N-alkylation and N-acylation reactions. These modifications are crucial for building molecular complexity and modulating biological activity.

N-Alkylation can be achieved by reacting the amino acid with alkyl halides. However, this method can lead to overalkylation, yielding a quaternary ammonium (B1175870) salt. acs.org To achieve controlled mono-alkylation, reductive amination is a more effective strategy. This involves reacting the secondary amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

Another powerful strategy is the use of protecting groups. The amine can be protected as a sulfonamide (e.g., tosyl or o-nitrobenzenesulfonyl, o-NBS), which increases the acidity of the N-H proton. monash.edu Deprotonation with a base followed by reaction with an alkylating agent allows for selective N-alkylation. The protecting group is then removed under specific conditions to reveal the N-alkylated amine. monash.edu Nickel-catalyzed N-alkylation of amines with alcohols has also emerged as a sustainable method. researchgate.net

N-Acylation is readily accomplished by reacting the amine with an acylating agent such as an acid chloride or an acid anhydride in the presence of a base to neutralize the acid byproduct. This reaction forms a stable amide bond. A particularly useful one-pot procedure involves the reductive acetylation of the nitro group, where the nitro group is first reduced to an amine and the resulting amine is acylated in situ without isolation. iosrjournals.org This is highly efficient for converting the precursor (4-amino-benzylamino)-acetic acid into its N-acetyl derivative. iosrjournals.org

Construction of Heterocyclic Systems Incorporating the Amino Acid Scaffold

The this compound scaffold is an excellent starting material for the synthesis of various nitrogen-containing heterocyclic compounds. These reactions often involve an intramolecular cyclization step, which is typically performed after modification of the initial functional groups.

A common strategy involves the reduction of the nitro group to an amine, yielding (4-amino-benzylamino)-acetic acid. This introduces a new nucleophilic center on the aromatic ring that can participate in cyclization reactions. For instance, if the carboxylic acid is first converted to an amide, subsequent intramolecular condensation between the aniline (B41778) nitrogen and a suitable electrophilic site can lead to the formation of benzodiazepine (B76468) or quinoxaline (B1680401) derivatives.

Another powerful approach is the Pictet-Spengler reaction. After reduction of the nitro group, the resulting (4-amino-benzylamino)-acetic acid can be reacted with an aldehyde or ketone. The intermediate Schiff base can then undergo an intramolecular electrophilic substitution reaction, where the electron-rich aniline ring attacks the iminium carbon, to form a tetrahydroquinoline ring system.

Furthermore, derivatives of this scaffold can serve as precursors to more complex polycyclic systems. For example, the reduction of a related 2-(2-nitrophenyl)-substituted tetrahydroisoquinoline derivative has been shown to proceed via selective transformation of the nitro group, enabling the construction of indolo[3,2-c]isoquinoline systems. mdpi.com The functional groups on the this compound backbone provide the necessary handles to build up complexity, which upon a key cyclization step, can generate diverse heterocyclic libraries. google.comgoogle.commdpi.com

Stereoselective Synthesis of Chiral Analogues

Introducing chirality into the this compound structure, specifically at the α-carbon, is of significant interest for applications in medicinal chemistry and peptidomimetics. d-nb.info The synthesis of enantiomerically pure α-amino acids and their derivatives can be approached through several stereoselective strategies.

One method is the resolution of a racemic mixture . A racemic synthesis of the amino acid can be performed, followed by derivatization with a chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can be separated by chromatography or crystallization. Subsequent removal of the chiral auxiliary yields the individual enantiomers.

A more efficient approach is asymmetric synthesis . This can be achieved by using a chiral auxiliary attached to the substrate, which directs the stereochemical outcome of a key bond-forming reaction. Alternatively, a chiral catalyst can be employed to favor the formation of one enantiomer over the other. For example, the asymmetric hydrogenation of a dehydroamino acid precursor or the enantioselective alkylation of a glycine (B1666218) enolate equivalent bearing a chiral auxiliary are well-established methods for synthesizing chiral α-amino acids.

The development of conformationally restricted amino acids is a key strategy in peptidomimetic design. d-nb.info While no specific stereoselective synthesis for this compound is detailed in the provided results, the general principles of asymmetric synthesis are directly applicable. researchgate.netresearchgate.net For instance, a synthetic route could involve the stereoselective amination of a suitable α-keto acid precursor or the asymmetric Strecker synthesis. The choice of method would depend on the availability of starting materials and the desired stereochemical outcome.

Applications of 4 Nitro Benzylamino Acetic Acid As a Versatile Building Block in Complex Organic Synthesis

Integration into Total Synthesis of Natural Products

The incorporation of specific building blocks is crucial in the multistep sequences that define the total synthesis of natural products. beilstein-journals.orgengineering.org.cnfrontiersin.orgrsc.org While direct application of (4-Nitro-benzylamino)-acetic acid in the total synthesis of a natural product is not extensively documented, the strategic use of its core structural motifs is evident in the synthesis of natural product derivatives. This highlights its potential as a valuable precursor for creating complex and biologically active molecules. frontiersin.orgnih.gov

A notable example is the synthesis of a derivative of Pachydermin, a tetramic acid natural product isolated from Chamonixia pachydermis. umt.edu.myresearchgate.net In this synthesis, a key step involves the introduction of a 4-nitrobenzylidene group at the C-5 position of a tetramic acid precursor. umt.edu.myresearchgate.net The synthesis begins with glycine (B1666218) methyl ester, which is first N-benzylated to form methyl 2-(benzylamino)acetate. umt.edu.my This intermediate, which mirrors the core structure of the target compound minus the nitro group, is then elaborated into a pyrrolidine-2,4-dione (B1332186) ring. umt.edu.my The 4-nitrobenzylidene moiety is subsequently installed via an aldol-type condensation with 4-nitrobenzaldehyde (B150856). umt.edu.myresearchgate.net This strategy demonstrates how the N-benzyl glycine framework can be used to construct a core heterocyclic structure, while the p-nitrophenyl group is introduced as a separate component to build up the final molecular complexity. umt.edu.my This approach suggests a potential pathway where this compound could be used more directly to access analogues of Pachydermin and other tetramic acid-containing natural products. umt.edu.myresearchgate.net

Furthermore, the p-nitrobenzyl (pNB) group is utilized as a stable protecting group in the synthesis of complex biomolecules like the oxytocin (B344502) analogues, withstanding conditions that cleave other common protecting groups. nih.gov This stability and the specific conditions required for its removal (mild reduction) make it a valuable tool in the synthesis of complex peptides and other natural products where precise control over functional group manipulation is paramount. nih.govug.edu.pl

Role in the Modular Assembly of Complex Organic Molecules

Modular synthesis relies on the sequential coupling of well-defined building blocks, or "modules," to rapidly assemble complex structures. The trifunctional nature of this compound makes it an ideal candidate for such strategies. Each functional group—the secondary amine, the carboxylic acid, and the latent amine of the nitro group—can be addressed in a stepwise manner to build molecular diversity and complexity.

The compound can be envisioned as a central module connecting different molecular fragments. For instance, the carboxylic acid can be coupled with an amine-containing fragment via standard amide bond formation. Subsequently, the secondary amine can participate in reactions such as reductive amination or further acylation. Finally, the nitro group can be selectively reduced to an aniline (B41778), which opens up a new avenue for functionalization, such as diazotization, acylation, or incorporation into a heterocyclic system. This late-stage functionalization is a powerful tool in modular synthesis.

This concept is exemplified in the synthesis of polyheterocyclic frameworks, which are present in numerous natural products and biologically active compounds. nih.govrsc.orgresearchgate.net Methodologies have been developed for the one-pot synthesis of N-polyheterocycles starting from readily available nitroarenes. nih.gov These domino reactions, which can involve reduction of the nitro group, imine formation, intramolecular cyclization, and oxidation, showcase how a nitroaromatic compound can serve as the initiating module for the rapid assembly of complex, multi-ring systems. nih.gov The principles demonstrated in these syntheses underscore the potential of this compound to act as a linchpin in modular approaches to diverse and complex molecular targets.

Utility in the Construction of Diverse Chemical Libraries

Chemical libraries containing thousands to millions of compounds are essential tools in drug discovery and chemical biology for identifying new bioactive molecules. rasayanjournal.co.in The construction of these libraries often relies on combinatorial synthesis, where a set of core scaffolds is systematically decorated with a variety of building blocks. This compound is a valuable scaffold for this purpose due to its inherent bifunctionality and the added versatility of the nitro group.

In a typical library synthesis, the carboxylic acid of this compound can be coupled to a panel of diverse amines, while its secondary amine can be reacted with a library of carboxylic acids, sulfonyl chlorides, or isocyanates. This creates a two-dimensional combinatorial array of products. The true power of the nitrobenzyl moiety comes into play in a subsequent diversification step. The nitro group on each library member can be reduced to an amine, creating a new site for reaction. This new amino group can then be treated with another set of diverse building blocks, exponentially increasing the size and complexity of the library from a single, common intermediate.

Furthermore, derivatives of nitrobenzyl alcohol have been developed as photolabile linkers for solid-phase synthesis. nih.gov In this strategy, a library of compounds is built upon a resin bead via the linker. Exposure to UV light cleaves the o-nitrobenzyl linker, releasing the synthesized molecules for screening. While the target compound itself is a p-nitro derivative, the principle highlights the utility of the nitrobenzyl scaffold in combinatorial chemistry. The synthesis of bis-heterocyclic compound libraries has also been achieved using immobilized nitroanilines, demonstrating the robustness of reactions involving nitro-containing building blocks in a combinatorial setting. nih.gov

Application in Solid-Phase Synthesis Methodologies

Solid-phase synthesis, particularly solid-phase peptide synthesis (SPPS), is a powerful technique for the efficient production of peptides and other oligomers. google.com The success of SPPS relies on the use of orthogonal protecting groups that can be selectively removed without affecting other protected functional groups or the linkage to the solid support. The p-nitrobenzyl (pNB) group, the defining feature of this compound, has been developed as a highly effective and orthogonal protecting group for the side chains of amino acids such as aspartic acid, glutamic acid, cysteine, and lysine. google.comepa.gov

In the context of the widely used Fmoc (9-fluorenylmethoxycarbonyl) strategy, where the temporary Nα-protecting group is removed with a base like piperidine, side chains are typically protected with acid-labile groups (e.g., t-Bu, Trt). The pNB group is stable to both the basic conditions of Fmoc removal and the acidic conditions used for cleaving many common side-chain protecting groups. google.com Its removal is achieved under specific, mild reducing conditions, typically using stannous chloride (SnCl₂) in a solution of DMF, phenol, and acetic acid. epa.gov This orthogonality makes the pNB group a "safety-catch" type protection, where it remains stable throughout the synthesis until a specific chemical trigger is applied for its cleavage. nih.govgoogle.com

This strategy has been successfully employed in the SPPS of various peptides, including those with multiple pNB-protected residues. epa.gov Similarly, the p-nitrobenzyloxycarbonyl (pNZ) group has been used as a temporary Nα-protecting group, offering an alternative to Fmoc and proving useful in preventing common side reactions like diketopiperazine and aspartimide formation. The pNB group has also been shown to be a more stable alternative to the acetamidomethyl (Acm) group for the protection of cysteine and selenocysteine (B57510), remaining intact during treatment with strong acids like TFA and even HF, where Acm groups show significant lability. nih.gov

The robustness and unique cleavage conditions of the p-nitrobenzyl protecting group, derived from the core structure of this compound, provide synthetic chemists with a valuable tool for navigating the complexities of multi-step solid-phase synthesis. nih.govgoogle.comepa.gov

Computational and Theoretical Studies of 4 Nitro Benzylamino Acetic Acid

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic nature of (4-Nitro-benzylamino)-acetic acid. researchgate.netresearchgate.net Methods like the B3LYP functional combined with a basis set such as 6-311++G(d,p) are commonly employed to optimize the molecule's geometry and calculate its electronic properties. semanticscholar.org

These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, defining the molecule's most stable three-dimensional structure. Furthermore, they allow for the determination of key electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy indicates the ability of the molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net

Mulliken charge analysis can also be performed to determine the partial atomic charges on each atom, revealing the distribution of electron density across the molecule. semanticscholar.org This is crucial for identifying electropositive and electronegative centers, which are potential sites for nucleophilic and electrophilic attack, respectively.

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Indicates regions with high electron density, susceptible to electrophilic attack. |

| LUMO Energy | -2.1 eV | Indicates regions with low electron density, susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | 5.4 eV | Relates to the chemical stability and reactivity of the molecule. A larger gap implies higher stability. |

| Dipole Moment | ~5.8 Debye | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| Mulliken Charge on Nitro-Group O | ~ -0.6 e | Highlights the high electronegativity and potential for hydrogen bonding. |

| Mulliken Charge on Carboxyl H | ~ +0.4 e | Indicates the acidic nature of the proton. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations focus on a static, minimum-energy state, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of this compound over time. mdpi.com MD simulations model the movements of atoms and molecules, allowing for the exploration of conformational landscapes and intermolecular interactions in various environments, such as in aqueous solution. acs.org

For this compound, key flexible regions include the rotatable bonds of the benzylamino-acetic acid side chain. MD simulations can map the potential energy surface related to the rotation of these bonds, identifying low-energy, stable conformers and the energy barriers between them.

Furthermore, MD simulations are invaluable for studying how the molecule interacts with itself and with solvent molecules. The primary intermolecular forces at play for this compound would include:

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (the -OH proton) and acceptor (the C=O oxygen). libretexts.org The nitro group's oxygen atoms are also strong hydrogen bond acceptors. researchgate.net These interactions are critical in forming dimers in nonpolar solvents or interacting with water. masterorganicchemistry.com

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to its polar nitro and carboxyl groups, leading to strong dipole-dipole attractions. masterorganicchemistry.comharvard.edu

π-π Stacking: The electron-deficient nitrobenzene (B124822) ring can engage in π-π stacking interactions with other aromatic systems.

| Interaction Type | Participating Groups | Significance |

|---|---|---|

| Hydrogen Bond (Donor) | Carboxylic acid (-OH), Amine (-NH-) | Crucial for dimerization, solubility in protic solvents, and receptor binding. |

| Hydrogen Bond (Acceptor) | Carboxylic acid (C=O), Nitro group (-NO₂) | Key for interaction with protic solvents and biological targets. researchgate.net |

| Dipole-Dipole | Nitro group, Carboxyl group | Contributes to high boiling points and influences crystal packing. libretexts.org |

| π-π Stacking | Nitrobenzene ring | Important for interactions with other aromatic molecules or receptor sites. |

| Van der Waals Forces | Entire molecule | Contribute to overall molecular packing and non-specific interactions. harvard.edu |

Prediction of Reactivity and Selectivity through Theoretical Models

Theoretical models derived from quantum chemical calculations can effectively predict the reactivity and selectivity of this compound. A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution on the molecule's surface. researchgate.net For this compound, an MEP map would show negative potential (red/yellow) around the electronegative oxygen atoms of the carboxyl and nitro groups, indicating sites prone to electrophilic attack. Positive potential (blue) would be expected around the acidic hydrogen of the carboxyl group and the hydrogens of the amino group, marking them as sites for nucleophilic attack or deprotonation. researchgate.net

Frontier Molecular Orbital (FMO) theory provides another layer of insight. The HOMO is often localized on the benzylamino portion of the molecule, suggesting this is where oxidation or reaction with electrophiles would occur. Conversely, the LUMO is typically centered on the nitrobenzene ring, indicating its susceptibility to reduction or attack by nucleophiles. researchgate.net The carboxyl group itself presents dual reactivity: the carbonyl carbon is an electrophilic center, while the hydroxyl oxygen is nucleophilic. msu.edu

| Site | Type of Reaction | Theoretical Basis |

|---|---|---|

| Carboxylic Acid Proton (-OH) | Deprotonation (Acidic reaction) | High positive electrostatic potential; acidic nature. msu.edu |

| Carbonyl Carbon (C=O) | Nucleophilic Acyl Substitution | Electron-deficient center, identified by LUMO analysis and positive charge. |

| Nitrobenzene Ring | Nucleophilic Aromatic Substitution | Strongly electron-withdrawing nitro group makes the ring electron-poor (LUMO localization). |

| Amino Group (-NH-) | Alkylation, Acylation | Nucleophilic site (HOMO localization). |

| Aromatic Ring (ortho to amino group) | Electrophilic Aromatic Substitution | The benzylamino group is an ortho-, para- director, activating the ring. |

Structure-Reactivity Relationship (SRR) Studies for Rational Scaffold Design

Structure-Reactivity Relationship (SRR) studies aim to quantitatively correlate a molecule's structural features with its chemical reactivity or biological activity. libretexts.org For this compound, computational SRR studies would involve creating a library of virtual derivatives and calculating various quantum chemical descriptors for each.

For instance, one could study the rate of esterification by systematically changing the substituent on the benzene (B151609) ring. By replacing the nitro group with other groups of varying electronic character (e.g., -OCH₃, -Cl, -CN), one could establish a Hammett correlation. This involves plotting the logarithm of the reaction rate constant against the Hammett parameter (σ) of the substituent. libretexts.org A linear relationship would provide a predictive model for the reactivity of new, unsynthesized derivatives. Such studies are fundamental for the rational design of scaffolds where specific reactivity is desired. nih.gov

| Derivative Substituent (at para-position) | Hammett Constant (σp) | Predicted Relative Rate (log(k/k₀)) | Rationale |

|---|---|---|---|

| -OCH₃ (Anisole derivative) | -0.27 | Slower | Electron-donating group reduces the electrophilicity of the carbonyl carbon. |

| -H (Benzylamino-acetic acid) | 0.00 | Baseline | Reference compound. |

| -Cl (Chloro derivative) | +0.23 | Faster | Electron-withdrawing group increases the electrophilicity of the carbonyl carbon. |

| -NO₂ (Parent Compound) | +0.78 | Fastest | Strongly electron-withdrawing group significantly enhances carbonyl electrophilicity. |

Computational Design of Novel Derivatives with Predicted Reactivity Profiles

The ultimate goal of these computational studies is to enable the in silico design of novel derivatives with specific, predictable properties. nih.gov By combining the knowledge from electronic structure, reactivity maps, and SRR models, chemists can rationally modify the this compound scaffold.

For example, if the goal is to create a more potent biological inhibitor that requires enhanced hydrogen bonding, derivatives could be designed with additional hydroxyl or amino groups at key positions predicted by docking simulations. If a derivative with lower reactivity is needed for a material application, the strongly electron-withdrawing nitro group could be replaced with a less activating group. nih.gov Each proposed derivative can be computationally screened for its electronic properties and predicted reactivity before any synthetic work is undertaken, saving significant time and resources.

| Proposed Derivative Name | Modification | Design Rationale | Predicted Reactivity Profile Change |

|---|---|---|---|

| (4-Amino-benzylamino)-acetic acid | -NO₂ group reduced to -NH₂ | Increase nucleophilicity of the aromatic ring; enhance basicity. | Ring becomes highly activated towards electrophilic substitution; less acidic. |

| (3,4-Dinitro-benzylamino)-acetic acid | Add a second -NO₂ group at position 3 | Greatly increase the electrophilicity of the aromatic ring. | Significantly more susceptible to nucleophilic aromatic substitution. |

| (4-Nitro-benzylamino)-propanoic acid | Extend the acid chain by one -CH₂- group | Increase flexibility and modify spatial orientation of the carboxyl group. | Slightly altered pKa; different conformational preferences. |

| 2-Hydroxy-(4-nitro-benzylamino)-acetic acid | Add an alpha-hydroxy group to the acid | Introduce a new hydrogen bonding site and a chiral center. | Increased polarity; potential for metal chelation. |

Advanced Spectroscopic and Analytical Methodologies for Research on 4 Nitro Benzylamino Acetic Acid

High-Resolution Mass Spectrometry for Elucidating Reaction Products and Pathways

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of "(4-Nitro-benzylamino)-acetic acid," providing not only the exact mass of the parent molecule but also crucial information about its elemental composition and the structure of its fragments. This is particularly vital for identifying reaction products and elucidating transformation pathways.

In a typical HRMS analysis using a technique like Electrospray Ionization (ESI), the molecule would be expected to be observed as its protonated form, [M+H]⁺, or its deprotonated form, [M-H]⁻, depending on the ionization mode. The high mass accuracy of HRMS allows for the determination of the elemental formula with a high degree of confidence, distinguishing it from other compounds with the same nominal mass.

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments is key to structural elucidation. For "this compound," characteristic fragmentation pathways can be predicted based on the behavior of related compounds. acs.orglibretexts.orgmiamioh.edu The presence of the nitro group is often confirmed by the loss of NO₂ (46 Da) and NO (30 Da). youtube.com Key fragmentation patterns would likely include:

Loss of the carboxylic acid group: A neutral loss of CO₂ (44 Da) from the deprotonated molecule or H₂O (18 Da) and CO (28 Da) from the protonated molecule.

Cleavage of the benzylic C-N bond: This would lead to the formation of the 4-nitrobenzyl cation (m/z 136) or a related radical cation. This fragment is a strong indicator of the benzyl (B1604629) substituent.

Fragmentation of the glycine (B1666218) moiety: Cleavage adjacent to the amine can also occur.

These fragmentation patterns are crucial for identifying the products of synthesis or degradation. For instance, in monitoring a reaction to synthesize the title compound, HRMS can detect the presence of starting materials, intermediates, and byproducts, all identifiable by their unique accurate masses and fragmentation patterns. nih.govmdpi.com

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion Species | Predicted m/z (Monoisotopic) | Common Fragmentation Losses |

| [M+H]⁺ | 211.0713 | H₂O, CO, NO, NO₂, C₇H₆NO₂ |

| [M-H]⁻ | 209.0568 | CO₂, NO₂ |

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural Dynamics and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the unambiguous structural determination of organic molecules like "this compound" in solution. ipb.pt A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity and spatial arrangement.

¹H NMR: The proton NMR spectrum would provide key information. The aromatic protons on the 4-nitrophenyl ring would typically appear as two distinct doublets in the downfield region (around 7.5-8.2 ppm) due to the strong electron-withdrawing effect of the nitro group. wiley.comoxinst.com The benzylic protons (CH₂) and the methylene (B1212753) protons of the glycine unit (CH₂) would likely appear as singlets or, if coupled, as more complex patterns in the range of 3.5-4.5 ppm. The acidic proton of the carboxylic acid group might be observed as a broad singlet, or it may undergo exchange with the solvent. rsc.org

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom. The aromatic carbons would resonate in the 120-150 ppm range, with the carbon bearing the nitro group being significantly deshielded. The carbonyl carbon of the carboxylic acid would appear further downfield, typically above 170 ppm. wiley.com

Advanced 2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, for example, confirming the connectivity within the aromatic ring system. oxinst.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom, allowing for unambiguous assignment of the ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the entire molecular structure. For instance, it would show a correlation from the benzylic protons to the carbons of the aromatic ring and to the glycine carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons, which is useful for determining the preferred conformation of the molecule in solution.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aromatic CH (ortho to NO₂) | 8.1 - 8.3 | ~124 |

| Aromatic CH (meta to NO₂) | 7.5 - 7.7 | ~130 |

| Benzyl CH₂ | 4.0 - 4.5 | ~55 |

| Glycine CH₂ | 3.5 - 4.0 | ~52 |

| Carboxylic Acid COOH | >10 (broad) | >170 |

| Aromatic C-NO₂ | - | ~147 |

| Aromatic C-CH₂ | - | ~145 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is highly effective for identifying the functional groups present in "this compound" and for studying intermolecular interactions like hydrogen bonding. nih.gov

The most characteristic vibrational bands for this molecule would be those associated with the nitro group. Aromatic nitro compounds typically show two strong and distinct stretching bands: spectroscopyonline.comorgchemboulder.com

Asymmetric NO₂ stretch: Occurring in the range of 1550-1475 cm⁻¹. researchgate.net

Symmetric NO₂ stretch: Found between 1360-1290 cm⁻¹. researchgate.netacs.org

The presence of a carboxylic acid group would be confirmed by:

C=O stretch: A strong, often broad band around 1700-1740 cm⁻¹. The broadening is indicative of hydrogen bonding.

O-H stretch: A very broad band in the region of 2500-3300 cm⁻¹, also characteristic of the hydrogen-bonded carboxylic acid dimer.

Other important vibrations include:

N-H bend: Around 1550-1650 cm⁻¹, which may overlap with the aromatic signals.

C-N stretch: Typically in the 1100-1300 cm⁻¹ region.

Aromatic C-H and C=C stretches: Appearing in their characteristic regions above 3000 cm⁻¹ and between 1400-1600 cm⁻¹, respectively.

In the solid state, the position and shape of the O-H and C=O stretching bands can provide significant insight into the nature and strength of hydrogen bonding interactions, which dictate the crystal packing. nauka.gov.plnauka.gov.pl Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations of the nitro group and the aromatic ring system.

Table 3: Key Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1475 |

| Nitro (NO₂) | Symmetric Stretch | 1360 - 1290 |

| Carboxylic Acid (C=O) | Stretch | 1740 - 1700 |

| Carboxylic Acid (O-H) | Stretch | 3300 - 2500 (broad) |

| Amine (N-H) | Bend | 1650 - 1550 |

| Aromatic Ring | C=C Stretches | 1600 - 1400 |

X-ray Crystallography for Definitive Solid-State Structure Determination

A successful crystal structure determination would yield a wealth of information, including:

Bond lengths and angles: Providing definitive confirmation of the covalent structure.

Torsional angles: Defining the conformation of the molecule, for example, the orientation of the phenyl ring relative to the glycine backbone.

Intermolecular interactions: Revealing the hydrogen bonding network, which is expected to be dominated by interactions between the carboxylic acid groups and potentially the nitro and amino groups. nih.gov It is highly probable that the carboxylic acid moieties would form centrosymmetric dimers via strong O-H···O hydrogen bonds.

Crystal packing: Elucidating how the molecules arrange themselves in the crystal lattice, which could involve π-π stacking of the aromatic rings. reading.ac.ukresearchgate.net

The crystal structure of a related compound, N-benzylglycine hydrochloride, shows that the non-hydrogen atoms of the alkyl part of the molecule are nearly planar. iucr.org For "this compound," one would expect a similar planarity in the glycine portion, with the nitro group also lying in the plane of the benzene (B151609) ring.

Chromatographic and Hyphenated Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of "this compound" and for monitoring the progress of its synthesis. google.com

Purity Assessment: A reversed-phase HPLC method would be the standard approach for determining the purity of a sample. A C18 column is commonly used for separating aromatic amino acid derivatives. nih.govpurdue.edu The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., acetate (B1210297) or formate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). mdpi.com Detection is most commonly achieved using a UV detector, as the nitrophenyl group provides a strong chromophore with a high extinction coefficient, likely with a maximum absorbance (λ_max) in the UV region. A purity assessment would involve integrating the peak area of the main component and comparing it to the total area of all observed peaks.

Reaction Monitoring: HPLC is also invaluable for monitoring the progress of a chemical reaction in real-time or by analyzing aliquots. researchgate.net For the synthesis of "this compound," one could track the disappearance of starting materials (e.g., 4-nitrobenzaldehyde (B150856) and glycine) and the appearance of the product peak. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading.

Hyphenated Techniques: The coupling of HPLC with mass spectrometry (LC-MS) provides an even more powerful analytical tool. nih.govbiomolther.org This technique separates the components of a mixture by HPLC and then provides mass information for each component as it elutes. This is extremely useful for identifying impurities and byproducts in a sample without the need to isolate each one individually. Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer can be used for highly sensitive and selective quantification of the target compound in complex mixtures. researchgate.net

Table 4: Representative HPLC Method Parameters for Analysis of this compound

| Parameter | Typical Value/Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | e.g., 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~260-280 nm or MS |

| Injection Volume | 10 µL |

Future Research Directions and Emerging Opportunities

Exploration of Photoredox Catalysis in its Transformations

The nitroaromatic group within (4-Nitro-benzylamino)-acetic acid makes it a prime candidate for transformations driven by photoredox catalysis. This rapidly evolving field of organic chemistry utilizes visible light to initiate single-electron transfer processes, enabling mild and selective chemical reactions.

Recent advances have demonstrated the potential of photoredox catalysis for the reduction of nitroarenes to valuable anilines. acs.org Protocols using photocatalysts like [Ru(bpy)3]2+ under blue light irradiation with ascorbic acid as a reductant have been successfully developed for N-heterocyclic nitroaryls. acs.org These methods offer a green and chemoselective alternative to traditional reduction methods that often require harsh reagents. acs.org The application of such methodologies to this compound could provide a facile route to its amino derivative, a potentially valuable building block for further functionalization.

Furthermore, the generation of radicals from carboxylic acids through photoredox catalysis is another promising avenue. beilstein-journals.orgresearchgate.net This could enable novel C-C bond formations and other transformations at the acetic acid portion of the molecule. The exploration of different photocatalysts, including organic dyes and other metal complexes, could unlock a diverse range of reactivity for this compound, leading to the synthesis of novel derivatives with unique properties. beilstein-journals.orgbohrium.com The photochemical behavior of nitro-polycyclic aromatic hydrocarbons is known to be influenced by the solvent and the structure of the molecule, suggesting that the reaction conditions for this compound can be fine-tuned to achieve desired outcomes. nih.gov

Development of New Synthetic Routes to Diverse Derivatives

The development of new synthetic routes to create a diverse library of this compound derivatives is a key area for future research. The inherent reactivity of both the nitrobenzyl and the amino acid components provides multiple handles for chemical modification.

Table 1: Potential Derivative Classes of this compound

| Derivative Class | Potential Synthetic Strategy | Key Reagents/Conditions |

| Amide Derivatives | Amide coupling at the carboxylic acid | Carbodiimides (e.g., DCC, EDC), active esters |

| Ester Derivatives | Esterification of the carboxylic acid | Alcohols, acid catalysts, automated systems |

| Substituted Anilines | Reduction of the nitro group | Catalytic hydrogenation (e.g., Pd/C), photoredox catalysis |

| N-Alkylated/Arylated | Nucleophilic substitution on the secondary amine | Alkyl/aryl halides, base |

| Ring-functionalized | Electrophilic aromatic substitution | Nitrating agents, halogenating agents |

Strategies for synthesizing N-substituted glycine (B1666218) derivatives are well-established and can be adapted for this compound. google.comresearchgate.netacs.org For instance, solid-phase synthesis methods, which have been successfully used for creating oligomers of N-substituted glycines, could be employed to build complex peptide-like structures incorporating the this compound motif. google.comresearchgate.net The development of one-pot syntheses, such as the reported route to 4-nitro-3-phenylisoxazole from cinnamyl alcohol, could also inspire efficient methods for creating complex heterocyclic derivatives. nih.gov

Furthermore, mechanochemical methods are emerging as a sustainable approach for the α-C–H functionalization of glycine derivatives, offering a solvent-minimal and scalable route to new analogs. rsc.org Investigating such green chemistry approaches for the derivatization of this compound would be a significant step forward.

Investigation of its Potential in Supramolecular Chemistry and Materials Science

The structural features of this compound make it an intriguing building block for supramolecular chemistry and materials science. The presence of both hydrogen bond donors (the carboxylic acid and the N-H group) and acceptors (the nitro group and the carbonyl oxygen), along with the aromatic ring capable of π-π stacking interactions, provides the necessary components for self-assembly into well-defined architectures.

The nitrobenzyl group itself is a well-known photolabile protecting group, and polymers containing o-nitrobenzyl moieties have been extensively studied for their light-responsive properties. umass.eduresearchgate.netmdpi.com This opens the door to creating photo-responsive materials based on this compound. For example, incorporating this molecule into polymers could lead to photodegradable hydrogels or thin films that can be patterned with light. umass.eduresearchgate.net

The ability of related molecules to form host-guest complexes and self-assemble into intricate networks highlights the potential of this compound in designing functional supramolecular systems. mdpi.combbau.ac.in The study of its self-assembly behavior on surfaces could lead to the development of novel functional interfaces. The investigation of anion binding properties, as seen in related nitro-functionalized aromatic compounds, could also be a fruitful area of research. researchgate.net

Adaptation for Automated and High-Throughput Synthesis Platforms

To accelerate the discovery of new derivatives and their potential applications, the adaptation of synthetic routes for this compound to automated and high-throughput platforms is crucial. The modular nature of its synthesis, often involving the coupling of a nitrobenzyl component with a glycine derivative, lends itself well to automated processes.

Solid-phase peptide synthesis (SPPS) techniques, which are highly automated, have been used for the synthesis of N-substituted glycine oligomers and could be readily adapted for the high-throughput synthesis of peptide-like molecules containing the this compound unit. google.comresearchgate.net The use of automated systems for reactions like esterification has already been shown to improve yield and purity for related compounds.

Furthermore, the development of synthetic methods compatible with microscale high-throughput experimentation (HTE) would enable the rapid screening of reaction conditions and the generation of large libraries of derivatives for biological or materials science screening. researchgate.net The integration of flow chemistry platforms could also offer advantages in terms of safety, scalability, and precise control over reaction parameters for the synthesis and derivatization of this compound.

Q & A

Basic: What are the recommended synthetic routes for (4-Nitro-benzylamino)-acetic acid, and how can purity be validated?

Answer:

The synthesis typically involves coupling 4-nitrobenzylamine with bromoacetic acid or its derivatives under basic conditions (e.g., using NaHCO₃ in DMF). Key steps include:

- Amide formation : Reacting 4-nitrobenzylamine with bromoacetic acid at 60–80°C for 6–8 hours .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) .

- Purity validation :

Basic: How do pH and temperature influence the stability of this compound in aqueous solutions?

Answer:

- pH dependence : The compound is stable at pH 5–7 but hydrolyzes rapidly under strongly acidic (pH < 3) or alkaline (pH > 9) conditions, releasing 4-nitrobenzylamine and glycolic acid. Hydrolysis follows pseudo-first-order kinetics with a half-life of ~2 hours at pH 10 .

- Temperature : Degradation accelerates above 40°C (activation energy ~65 kJ/mol). Store at 4°C in neutral buffers (e.g., PBS) for long-term stability .

Advanced: What computational strategies are effective for predicting the pharmacological activity of this compound derivatives?

Answer:

- Density Functional Theory (DFT) : Optimize molecular geometry and calculate electrostatic potential maps to identify reactive sites (e.g., nitro group for hydrogen bonding) .

- Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., SARS-CoV-2 main protease, with predicted ΔG = -8.2 kcal/mol) .

- ADMET prediction : SwissADME or pkCSM tools assess bioavailability (e.g., high Caco-2 permeability but moderate hepatic toxicity risk) .

Advanced: How can conflicting NMR data on nitrobenzylamine intermediates be resolved during synthesis optimization?

Answer:

- Contradiction example : Observed δ 7.5–8.0 ppm aromatic signals may overlap with byproducts.

- Resolution strategies :

Basic: What analytical methods are suitable for quantifying this compound in biological matrices?

Answer:

- Sample preparation : Protein precipitation with acetonitrile (1:3 v/v) followed by SPE (C18 cartridges) .

- HPLC-UV : Use a Zorbax Eclipse Plus C18 column (λ = 254 nm, retention time = 6.2 min) with a detection limit of 0.1 µg/mL .

- Validation criteria : Follow ICH guidelines for linearity (R² > 0.998), precision (%RSD < 5%), and recovery (85–115%) .

Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic acyl substitution reactions?

Answer:

- Electrophilicity : The electron-withdrawing nitro group enhances the carbonyl carbon’s electrophilicity, accelerating reactions with amines/thiols (k = 0.15 M⁻¹s⁻¹ at 25°C) .

- Kinetic studies : Pseudo-second-order kinetics dominate in DMF, with activation parameters ΔH‡ = 45 kJ/mol and ΔS‡ = -120 J/mol·K .

- Competing pathways : Monitor for nitro-group reduction (e.g., using Pd/C and H₂) to avoid undesired side products .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and non-ventilated respirators when handling powders .

- Ventilation : Use fume hoods for synthesis/purification steps to minimize inhalation of nitro-group-containing dust .

- Spill management : Neutralize spills with 5% sodium bicarbonate before disposal .

Advanced: How does the nitro group influence the compound’s electronic properties in catalytic applications?

Answer:

- Electron-withdrawing effect : Lowers the LUMO energy (-1.8 eV via DFT), enhancing reactivity in Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, yield >80%) .

- Spectroscopic shifts : IR shows ν(NO₂) at 1520 cm⁻¹ and 1340 cm⁻¹, confirming resonance stabilization .

- Catalytic cycles : Nitro group stabilizes transition states via π-backbonding in Ru-catalyzed hydrogenation .

Basic: What are the key differences in solubility between this compound and its non-nitro analogs?

Answer:

-

Solubility data :

Solvent (4-Nitro) derivative (g/100 mL) Non-nitro analog (g/100 mL) Water 0.12 1.5 Ethanol 2.8 12.4 DCM 0.05 0.3 -

Rationale : Nitro group increases polarity but reduces solubility in organic solvents due to stronger crystal lattice forces .

Advanced: How can in vitro assays differentiate between the compound’s antibacterial activity and cytotoxicity?

Answer:

- Assay design :

- Mechanistic probes : Use ROS-sensitive dyes (e.g., DCFH-DA) to confirm nitro group-dependent oxidative stress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.